(3R)-3-(morpholine-4-carbonyl)-1,4'-bipiperidine dihydrochloride
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Overview
Description
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring and a bipiperidine moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride typically involves the reaction of morpholine-4-carbonyl chloride with 1,4’-bipiperidine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of (3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. Quality control measures are implemented at various stages of production to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or bipiperidine moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholine-4-carbonyl)phenylboronic acid
- Morpholine-4-carbonyl chloride
- 4-(4-morpholinylcarbonyl)benzeneboronic acid
Uniqueness
(3R)-3-(morpholine-4-carbonyl)-1,4’-bipiperidine dihydrochloride is unique due to its specific combination of a morpholine ring and a bipiperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it offers a unique set of reactivity and interaction profiles, which can be leveraged for specific scientific and industrial purposes.
Properties
CAS No. |
591778-72-2 |
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Molecular Formula |
C15H29Cl2N3O2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
morpholin-4-yl-[(3R)-1-piperidin-4-ylpiperidin-3-yl]methanone;dihydrochloride |
InChI |
InChI=1S/C15H27N3O2.2ClH/c19-15(17-8-10-20-11-9-17)13-2-1-7-18(12-13)14-3-5-16-6-4-14;;/h13-14,16H,1-12H2;2*1H/t13-;;/m1../s1 |
InChI Key |
SEQONTYDKUWLSC-FFXKMJQXSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl |
Canonical SMILES |
C1CC(CN(C1)C2CCNCC2)C(=O)N3CCOCC3.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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